molecular formula C22H28FN3O4S B2496885 N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide CAS No. 1021117-31-6

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2496885
CAS No.: 1021117-31-6
M. Wt: 449.54
InChI Key: WEUNAXHOYHPBAP-UHFFFAOYSA-N
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Description

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, a sulfonyl linkage, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluorophenylamine with ethylene glycol to form 2-fluorophenylpiperazine.

    Sulfonylation: The piperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Linkage Formation: The sulfonylated piperazine is further reacted with 3-chloropropylamine to form the propyl linkage.

    Acetamide Formation: Finally, the compound is reacted with p-tolyloxyacetic acid under amide coupling conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-(2-chlorophenyl)piperazin-1-yl)propyl)-2-(p-tolyloxy)acetamide
  • N-(3-(4-(2-bromophenyl)piperazin-1-yl)propyl)-2-(p-tolyloxy)acetamide

Uniqueness

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts. The sulfonyl linkage also adds to its distinct properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4S/c1-18-7-9-19(10-8-18)30-17-22(27)24-11-4-16-31(28,29)26-14-12-25(13-15-26)21-6-3-2-5-20(21)23/h2-3,5-10H,4,11-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUNAXHOYHPBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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